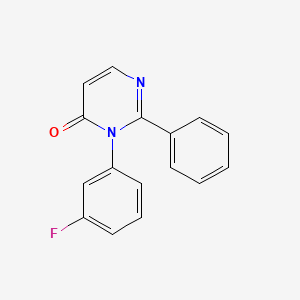

3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one

Description

3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 3-fluorophenyl group at position 3 and a phenyl group at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding to biological targets.

The compound is synthesized via condensation reactions involving 6-(monosubstituted amino)-2-phenylpyrimidin-4(3H)-ones, as demonstrated in hybrid compound synthesis for anti-coccidiosis applications . Its fluorine substituent improves metabolic stability and lipophilicity, while the phenyl groups contribute to planar rigidity, favoring target engagement.

Properties

CAS No. |

89069-61-4 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2-phenylpyrimidin-4-one |

InChI |

InChI=1S/C16H11FN2O/c17-13-7-4-8-14(11-13)19-15(20)9-10-18-16(19)12-5-2-1-3-6-12/h1-11H |

InChI Key |

AUHRAMBRCPNSQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide, followed by cyclization with urea to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidinone Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Fluorophenyl Position : The 3-fluorophenyl group in the target compound may enhance binding affinity compared to 2-fluorophenyl analogs (e.g., ) due to steric and electronic effects.

- Solubility Enhancers : Piperazine substituents (e.g., ) improve water solubility but may introduce metabolic liabilities.

Thieno- and Thiazolo-Pyrimidinone Analogs

Table 2: Heterocyclic Modifications

Key Observations :

Complex Hybrid Structures

Table 3: Hybrid Scaffolds with Fluorophenyl Moieties

Key Observations :

- Multi-Target Potential: Complex hybrids (e.g., ) combine fluorophenyl groups with kinase-targeting scaffolds (e.g., morpholino), suggesting broader therapeutic applications.

- Synthetic Complexity: Purine-linked derivatives (e.g., ) require multi-step synthesis, contrasting with the simpler pyrimidinone core of the target compound.

Research Findings and Trends

Fluorine Impact: Fluorine at the 3-position on the phenyl ring (as in the target compound) is associated with improved metabolic stability and target affinity compared to other positions (e.g., 2-fluorophenyl in ) or non-fluorinated analogs .

Core Rigidity: The planar pyrimidinone core facilitates π-π stacking with aromatic residues in enzymes, whereas bulkier thieno or pyrido extensions (e.g., ) may reduce this interaction.

Solubility vs. Potency : Piperazine substituents (e.g., ) enhance solubility but may dilute potency, whereas lipophilic groups (e.g., phenyl in the target compound) favor membrane penetration.

Biological Activity

3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C17H14FN3O

- Molecular Weight : 295.31 g/mol

- CAS Number : 127892-81-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to modulate pathways involved in cell signaling and metabolic processes.

Biological Activities

-

Antifungal Activity

- Recent studies have highlighted the compound's potential as an antifungal agent. It has shown effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Case Study : In vitro tests demonstrated that derivatives of pyrimidine compounds, similar in structure to this compound, inhibited the growth of Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals like ketoconazole .

-

Cytotoxicity

- The cytotoxic effects of this compound were evaluated against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

- Table 1: Cytotoxicity Data

The results suggest that while the compound exhibits some cytotoxic activity, it is significantly less toxic than doxorubicin, indicating a favorable therapeutic index .Compound Cell Line IC50 (μM) This compound NIH/3T3 148.26 Doxorubicin NIH/3T3 >1000

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological activity. This modification increases electron density, which positively influences its interaction with biological targets.

In Silico Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in fungal metabolism. These studies indicate that the compound effectively binds to the active sites of key enzymes, such as CYP51, which is crucial for ergosterol synthesis .

Q & A

Q. What are the common synthetic routes for 3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions, starting with precursor assembly for the pyrimidinone core. A general approach includes:

- Step 1 : Condensation of 3-fluorophenyl and phenyl precursors (e.g., via Ullmann coupling or Suzuki-Miyaura cross-coupling) to form the bicyclic scaffold.

- Step 2 : Cyclization under acidic or basic conditions (e.g., using POCl₃ for dehydration or K₂CO₃ as a base).

- Step 3 : Purification via column chromatography or recrystallization.

Key parameters include solvent choice (e.g., DMF for polar reactions, toluene for reflux), temperature control (80–120°C), and catalyst selection (e.g., Pd for cross-couplings). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. Fluorine coupling patterns (e.g., splitting due to ¹⁹F-¹H interactions) help verify the 3-fluorophenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities. SHELX software is widely used for refinement .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. How are common impurities identified and mitigated during synthesis?

- By-product Analysis : Side products like regioisomers or unreacted intermediates are detected via HPLC or TLC. For example, incomplete cyclization may yield open-chain intermediates.

- Recrystallization : Using solvents like ethanol or acetonitrile removes low-polarity impurities.

- Spectroscopic Comparison : Contrasting NMR/MS data with literature ensures purity. For fluorinated analogs, ¹⁹F NMR is particularly diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while non-polar solvents (e.g., toluene) reduce side reactions during reflux.

- Catalyst Loading : Pd-based catalysts (0.5–2 mol%) for cross-couplings, with ligand optimization (e.g., SPhos for steric hindrance).

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.

- Additives : Molecular sieves to absorb water in moisture-sensitive reactions.

A case study on thieno-pyrimidine analogs achieved 85% yield by adjusting solvent (DMF → THF) and catalyst (Pd(OAc)₂ → PdCl₂) .

Q. What strategies resolve contradictory bioactivity data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).

- Structural Validation : Re-examine compound integrity via NMR or X-ray post-assay to rule out degradation.

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies. For example, fluorophenyl analogs in thieno-pyrimidines showed variable IC₅₀ (1–10 µM) depending on substituent electronegativity .

Q. How does computational modeling aid in understanding its mechanism of action?

- Molecular Docking : Predict binding modes to targets (e.g., kinases or GPCRs). For pyrimidinones, docking into ATP-binding pockets reveals π-π stacking with phenyl groups and hydrogen bonding via the carbonyl oxygen.

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for electrophilic/nucleophilic attacks.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. A study on similar pyrimidinones identified fluorophenyl groups as critical for hydrophobic interactions .

Q. What challenges arise in X-ray crystallography for this compound?

- Crystal Growth : Fluorine’s high electronegativity disrupts crystal packing. Vapor diffusion (e.g., ether into CHCl₃) improves crystal quality.

- Disorder Handling : Flexible substituents (e.g., phenyl rings) require multi-conformer refinement. SHELXL’s PART instruction partitions disordered regions .

- Twinned Data : High-resolution data (<1 Å) mitigates twinning artifacts.

Q. How do structural modifications influence bioactivity in fluorophenyl-pyrimidinone analogs?

A SAR study highlights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.